A Technical Guide to 5-Amino-2-bromo-3-picoline: A Versatile Intermediate in Chemical Synthesis
A Technical Guide to 5-Amino-2-bromo-3-picoline: A Versatile Intermediate in Chemical Synthesis
Introduction: 5-Amino-2-bromo-3-picoline, also known by its systematic name 5-Amino-2-bromo-3-methylpyridine, is a substituted pyridine derivative with significant applications in medicinal chemistry, agrochemical research, and material science. Its unique arrangement of a bromine atom, an amino group, and a methyl group on the pyridine core makes it a highly versatile and valuable building block for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Chemical Identifier:
Physicochemical and Safety Data
The structural features of 5-Amino-2-bromo-3-picoline—a stable aromatic ring, a reactive amino group, and a bromine atom that serves as an excellent leaving group—endow it with a unique reactivity profile.[4] These characteristics are summarized below, along with critical safety information.
Table 1: Physicochemical Properties of 5-Amino-2-bromo-3-picoline
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 6-bromo-5-methylpyridin-3-amine | [1] |
| Synonyms | 5-Amino-2-bromo-3-methylpyridine, 5-Amino-2-bromo-3-picoline | [1] |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Appearance | Light yellow to brown crystalline powder | [5] |
| Melting Point | 91.0 - 95.0 °C | [5] |
| Purity | >98.0% (GC) |[5] |
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Reference(s) |
|---|---|---|
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][6] |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P280Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P362+P364Storage: P403+P233, P405Disposal: P501 |[1] |
Applications in Research and Development
5-Amino-2-bromo-3-picoline is a crucial intermediate in the synthesis of a wide range of target molecules.
-
Pharmaceutical Development: This compound is a key precursor for the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors for oncology and treatments for neurological disorders.[7][8] The bromine atom facilitates carbon-carbon bond formation through cross-coupling reactions, a cornerstone of modern drug discovery.[4]
-
Agrochemicals: It is utilized in the formulation of advanced agrochemicals, including potent herbicides and fungicides, contributing to improved crop protection and yield.[7][8]
-
Material Science: Researchers are exploring the use of this picoline derivative in the development of novel materials, such as conductive polymers and specialized coatings, where its specific chemical properties can be leveraged.[7]
Experimental Protocols
The utility of bromo-amino-picoline derivatives is best demonstrated through their application in robust and versatile chemical reactions. The Suzuki-Miyaura cross-coupling reaction is a prime example, used to synthesize biaryl compounds that are common motifs in pharmaceutical drugs.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with a bromo-amino-picoline derivative. This method is adapted from a procedure for the closely related structural analog, 5-bromo-2-methylpyridin-3-amine, and is representative of the transformations for which 5-Amino-2-bromo-3-picoline is employed.[1][9]
Materials:
-
5-bromo-2-methylpyridin-3-amine (or analogous bromo-amino-picoline) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the bromo-amino-picoline, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure the reaction environment is inert.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst. Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the picoline substrate).
-
Reaction: Stir the mixture at 85-95 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a celite pad to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer using anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtering off the drying agent, concentrate the organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final aryl-substituted aminopicoline.[1]
Relevance in Signaling Pathway Modulation
Substituted pyridines are prevalent structural motifs in small molecule kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[10][11] Consequently, developing inhibitors that target kinases within this pathway, such as PI3K and mTOR, is a major focus of cancer drug discovery.
Intermediates like 5-Amino-2-bromo-3-picoline are instrumental in synthesizing these inhibitors. The Suzuki coupling, described above, allows for the attachment of various aryl groups to the picoline core, enabling the exploration of the chemical space around the kinase's binding site to optimize potency and selectivity.
The PI3K/Akt/mTOR Signaling Pathway
-
Activation: The pathway is typically initiated by the activation of Receptor Tyrosine Kinases (RTKs) on the cell surface by growth factors.
-
PI3K Recruitment: Activated RTKs recruit and activate Phosphoinositide 3-kinase (PI3K).
-
PIP3 Formation: PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[12]
-
Akt Activation: PIP3 recruits the kinase Akt (also known as Protein Kinase B) to the cell membrane, where it is activated through phosphorylation by other kinases like PDK1.
-
Downstream Effects: Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex (mTORC1), which in turn promotes processes like protein synthesis and cell growth while inhibiting autophagy.[8]
-
Negative Regulation: The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[10]
Conclusion
5-Amino-2-bromo-3-picoline is a high-value chemical intermediate with a strategic combination of functional groups that make it indispensable for modern organic synthesis. Its role in the construction of biologically active molecules, particularly in the development of targeted cancer therapies, underscores its importance to the scientific community. The reliable and versatile reactivity of this compound, especially in cross-coupling reactions, ensures its continued use in the discovery and development of novel drugs, advanced agrochemicals, and innovative materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. The emerging role of PI3K inhibitors for solid tumour treatment and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
